molecular formula C8H10N2 B2507379 1-(Pyridin-4-YL)cyclopropanamine CAS No. 1060815-26-0

1-(Pyridin-4-YL)cyclopropanamine

Cat. No.: B2507379
CAS No.: 1060815-26-0
M. Wt: 134.182
InChI Key: GOMKSDWWSUWVOG-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)cyclopropanamine (CAS: 1060815-26-0) is a cyclopropane derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol .

Properties

IUPAC Name

1-pyridin-4-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMKSDWWSUWVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .

Scientific Research Applications

1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Methyl-Substituted Analogs

Halogen-Substituted Analogs

  • 1-(6-Chloropyridin-2-YL)cyclopropanamine (CAS: 1060811-69-9): Formula: C₈H₉ClN₂ Molecular Weight: 168.63 g/mol Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to non-halogenated analogs .

Heterocyclic Variants

Replacing pyridine with other heterocycles alters electronic properties:

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
1-(Pyrimidin-4-YL)cyclopropanamine Pyrimidine C₇H₉N₃ 135.17 Two nitrogen atoms enhance hydrogen bonding capacity
1-(Thiophen-2-YL)cyclopropanamine HCl Thiophene C₇H₁₀ClNS 175.67 Sulfur atom increases polarizability and potential toxicity

Phenyl and Substituted Phenyl Analogs

Phenyl-based analogs exhibit significant structural divergence:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Industrial Relevance Evidence ID
1-(4-Methylphenyl)cyclopropanamine 4-Methylphenyl C₁₀H₁₃N 147.22 Marketed globally; used in agrochemicals
1-(4-Bromophenyl)cyclopropanamine 4-Bromophenyl C₉H₁₀BrN 212.09 High molecular weight; niche applications

Market and Industrial Perspectives

  • 1-(4-Methylphenyl)cyclopropanamine has a well-established market, with projected growth in supply and consumption from 2020–2025 .

Biological Activity

Overview

1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula C8_8H10_{10}N2_2. It features a cyclopropane ring connected to a pyridine ring via an amine group. This compound has garnered attention for its significant biological activities, particularly in the context of inhibiting specific enzymes and affecting cellular processes.

The primary target of this compound is Prolyl-tRNA synthetase (PRS) . The compound inhibits PRS by interacting with the ATP-binding site, leading to disruptions in protein synthesis within parasitic organisms such as Toxoplasma gondii . This inhibition is crucial as it directly affects the parasite's ability to produce proteins necessary for its survival.

Biochemical Pathways

This compound has been shown to engage in various biochemical interactions:

  • Inhibition of Protein Synthesis : By targeting PRS, the compound effectively halts protein synthesis, leading to parasite death.
  • Cellular Effects : It exhibits potent inhibition at the cellular level, particularly against T. gondii, demonstrating its potential as an antiparasitic agent .
  • Metabolic Interactions : The compound likely interacts with metabolic pathways related to pyrimidine synthesis and degradation, potentially influencing various cellular functions .

Pharmacokinetics

Research indicates that this compound undergoes oxidative metabolism in human and rat liver microsomes, suggesting a moderate stability profile in biological systems. This property is essential for understanding its bioavailability and therapeutic potential .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In laboratory studies, it has shown effectiveness against various pathogens, indicating its potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameTarget InteractionUnique Features
1-(Pyridin-3-YL)cyclopropanaminePRSDifferent positional isomer may exhibit varied activity
1-(Pyridin-2-YL)cyclopropanaminePRSStructural differences affect binding affinity
1-(Pyridin-4-YL)cyclopropanolNot directly linked to PRSAlcohol instead of amine alters biological activity

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